2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
Description
2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N~1~-(5-methyl-3-isoxazolyl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl group to an acetamide scaffold substituted with a 5-methylisoxazole moiety. Its synthesis likely follows multi-step protocols analogous to related benzimidazole derivatives, such as condensation of substituted phenylenediamines with carbonyl-containing intermediates under oxidative conditions . The benzimidazole-thioether linkage and isoxazole substituent confer unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in antimicrobial or antiviral contexts .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-11(17-19-8)16-12(18)7-20-13-14-9-4-2-3-5-10(9)15-13/h2-6H,7H2,1H3,(H,14,15)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVRSIIVBMUCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(5-methyl-3-isoxazolyl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and case studies.
- Molecular Formula : C24H20N6O2S2
- Molecular Weight : 488.6 g/mol
- IUPAC Name : 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]phenyl]acetamide
- CAS Number : Not specified in the sources but can be referenced for research purposes.
Antitumor Activity
Research indicates that benzimidazole derivatives exhibit significant antitumor effects. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results:
- In vitro Studies : The compound demonstrated potent cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). For instance:
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are critical for developing new antibiotics:
- Broad-Spectrum Activity : Studies have shown that derivatives of benzimidazole can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance their pharmacological profiles:
| Compound | Functional Group | Activity Type | IC50 Value |
|---|---|---|---|
| Compound 5 | Nitro Group | Antitumor | A549: 2.12 µM |
| Compound 6 | Imidazolinyl Group | Antitumor | HCC827: 5.13 µM |
| Compound 8 | Chloro Group | Antitumor | A549: 6.75 µM |
This table summarizes the activity of various benzimidazole derivatives, highlighting how modifications can influence their effectiveness against cancer cells.
Study on Antitumor Activity
A study published in Compounds evaluated the antitumor potential of several benzimidazole derivatives, including the compound of interest. The results indicated that compounds with an imidazolinyl group showed high cytotoxicity across multiple cancer cell lines, suggesting a promising avenue for further development .
Review of Benzimidazole Derivatives
A comprehensive review highlighted the pharmacological significance of benzimidazole derivatives, noting their applications in treating various diseases, including cancer and infections . The review emphasized the need for ongoing research to optimize these compounds for better efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Key examples include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Impact : The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to bulkier groups like 2,4-dinitrophenyl (W1) or p-nitrophenyl (Compound 13/17), which are associated with cytotoxicity .
- Heterocycle Variation: Replacement of benzimidazole with benzoxazole () increases hydrogen bond acceptors (6 vs.
Physicochemical Properties
Calculated molecular properties influence bioavailability and pharmacokinetics:
Table 2: Physicochemical Comparisons
Key Observations :
- Molecular Weight : The target compound (~335 g/mol) lies within the optimal range for oral bioavailability, unlike higher-weight analogs (e.g., Compound 13/17 at ~500–550 g/mol) .
- Rotatable Bonds : The sulfanyl linkage and acetamide spacer introduce flexibility (4 rotatable bonds), similar to W1 , which may enhance conformational adaptability for target binding.
Antimicrobial Activity:
- W1 : Exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing dinitrophenyl group, which enhances membrane penetration .
- Target Compound: The methylisoxazole group, a known bioisostere for carboxylic acids, may improve bacterial target affinity without the cytotoxicity associated with nitro groups .
Antiviral Activity:
- Compound 13/17: Demonstrated anti-HCV activity attributed to the triazole-nitro pharmacophore .
Q & A
Q. How can researchers optimize the synthesis of 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(5-methyl-3-isoxazolyl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis involves coupling benzimidazole and isoxazole moieties via a sulfanyl-acetamide linker. Key steps include:
- Hydrazine-mediated condensation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol (4 hours), monitored by TLC (chloroform:methanol, 7:3 ratio) .
- Solvent-free grinding : For intermediate derivatives, grind acetohydrazide with substituted aldehydes in an agate mortar for 15–20 minutes at 25°C to avoid solvent-induced side reactions .
- Purification : Use ice-water precipitation followed by recrystallization (e.g., methanol) to isolate pure products .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass ~369.061 g/mol for related analogs) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then analyze degradation via HPLC .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for sulfanyl-acetamides) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the benzimidazole/isoxazole rings .
- Bioactivity correlation : Compare IC50 values (e.g., anti-inflammatory activity via COX-2 inhibition assays) to identify critical functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., Nrf2-Keap1 pathway proteins) with PyMOL visualization .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What strategies address regioselectivity challenges during synthesis?
- Methodological Answer :
- Directed metalation : Use palladium catalysts to control cross-coupling positions on the benzimidazole ring .
- Protecting groups : Temporarily block reactive NH groups with Boc (tert-butoxycarbonyl) to direct sulfanyl-acetamide formation .
Q. How can researchers resolve contradictions in spectral data interpretation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., isoxazole CH3 vs. acetamide CH3) .
- Isotopic labeling : Synthesize 13C-labeled analogs to confirm carbon connectivity in complex splitting patterns .
Q. What experimental designs reconcile discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
Q. How can advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- CRISPR-Cas9 mutagenesis : Knock out putative targets (e.g., Nrf2) in cell lines to validate pathway involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
